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In the landscape of modern drug discovery and materials science, the strategic incorporation of

fluorine into organic molecules has become an indispensable tool.[1][2][3] Fluorine's unique
properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—
allow medicinal chemists to meticulously fine-tune the metabolic stability, binding affinity,
lipophilicity, and pKa of drug candidates.[4][5] This often translates into enhanced
pharmacokinetic profiles, improved target selectivity, and greater resistance to metabolic
degradation.[1]

The fluoroaniline scaffold is a privileged motif found in numerous therapeutic agents. Further
modification through N-alkylation provides a powerful vector for modulating these properties.
The introduction of alkyl groups on the aniline nitrogen allows for the precise alteration of a
molecule's steric and electronic characteristics, directly impacting its interaction with biological
targets and its overall disposition in the body. This guide provides a comprehensive framework
for the structural elucidation of N-alkylated fluoroaniline derivatives, integrating spectroscopic,
crystallographic, and computational methodologies to ensure a thorough and unambiguous
characterization.
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Part 1: Synthesis of N-Alkylated Fluoroaniline
Derivatives

The foundational step in any structural analysis is the synthesis of the target compound. N-
alkylation of fluoroanilines is a common transformation, typically achieved through nucleophilic
substitution or reductive amination. The electron-withdrawing nature of the fluorine atom(s) can
decrease the nucleophilicity of the aniline nitrogen, sometimes necessitating specific reaction
conditions.[6]

Common Synthetic Pathways

» Direct Alkylation with Alkyl Halides: This is a straightforward approach where the fluoroaniline
is treated with an alkyl halide (e.g., iodomethane, ethyl bromide) in the presence of a non-
nucleophilic base like potassium carbonate or cesium carbonate. The base is crucial for
deprotonating the resulting ammonium salt to yield the neutral N-alkylated product.[6]

e Reductive Amination: This method involves the reaction of a fluoroaniline with an aldehyde or
ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the
corresponding N-alkylated amine. Common reducing agents include sodium borohydride
(NaBHa4) or sodium triacetoxyborohydride (STAB). This is a highly versatile method for
introducing a wide range of alkyl substituents.

¢ Buchwald-Hartwig or Ullmann Coupling: For more complex N-aryl or N-heteroaryl
derivatives, palladium- or copper-catalyzed cross-coupling reactions are employed. The
Ulimann reaction, for instance, can be used to couple an o-fluorobromobenzene with an N-
alkyl formamide, followed by hydrolysis to yield the N-alkyl-2-fluoroaniline.[7]

Experimental Protocol: General Procedure for N-
Alkylation via Nucleophilic Substitution
o Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.qg.,

Nitrogen or Argon), add the starting fluoroaniline (1.0 eq).

e Solvent Addition: Add an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF)
or Acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.5 M.
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Base Addition: Add an anhydrous inorganic base, such as potassium carbonate (K2COs, 2.0-
3.0 eq), to the suspension.

Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture at room
temperature. Causality Note: A slight excess of the alkylating agent ensures complete
consumption of the starting aniline. However, a large excess should be avoided to minimize
the potential for dialkylation, especially with primary anilines.

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and
monitor its progress using Thin-Layer Chromatography (TLC).

Workup: Upon completion, cool the mixture to room temperature and quench with water.
Extract the agueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate (Naz=S0Oa), filter, and concentrate
under reduced pressure.

Purification: Purify the crude product via flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure
N-alkylated fluoroaniline derivative.[6]
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Caption: A generalized workflow for the synthesis of N-alkylated fluoroaniline derivatives.
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Part 2: Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of structural analysis, providing detailed
information about the connectivity, functional groups, and electronic environment of the
molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For
N-alkylated fluoroaniline derivatives, a combination of 1H, 13C, and °F NMR experiments
provides a wealth of information.[8]

e 1H NMR: Provides information on the number, environment, and connectivity of protons. Key
signals include the N-H proton (if present), aromatic protons, and protons on the N-alkyl
chain. The coupling of protons to the adjacent fluorine atom(s) results in characteristic
splitting patterns that are invaluable for confirming the substitution pattern.

e 13C NMR: Reveals the carbon framework of the molecule. The large one-bond carbon-
fluorine coupling constants (:JCF) and smaller two- and three-bond couplings (2JCF, 3JCF)
are definitive indicators of fluorine substitution on the aromatic ring.[9]

e 9F NMR: Since *°F has a spin of ¥2 and 100% natural abundance, it is a highly sensitive
nucleus for NMR.[10] The chemical shift of the fluorine signal is highly sensitive to its
electronic environment, making °F NMR an excellent tool for confirming the identity and
purity of the compound.[11][12]

Typical Chemical Shift Key Features for
Nucleus -
Range (ppm) Fluoroanilines
H 6.0 - 8.0 (Aromatic), 2.5 - 4.5 Splitting of aromatic protons
(N-Alkyl), 3.5 - 5.0 (N-H) due to H-F coupling.
_ Large 1JCF coupling constants
13C 110 - 160 (Aromatic C-F, C-N)
(230-260 Hz).
Sensitive to substitution
19F -110 to -140 (vs. CFCls)

pattern and electronic effects.

Table 1: Typical NMR Spectroscopic Data for N-Alkylated Fluoroaniline Derivatives.[9][13]

Experimental Protocol: Acquiring a *°*F NMR Spectrum

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
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 Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the °F
probe. Expertise Note: While many modern spectrometers can use a broadband probe for
19F detection, a dedicated fluorine probe will offer superior sensitivity and resolution.

e Acquisition: Acquire a standard one-pulse °F spectrum. A typical experiment uses a 30-45°
pulse angle and a relaxation delay of 1-2 seconds. Due to the high sensitivity of 1°F, a
spectrum can often be obtained with a small number of scans (e.g., 16-64).

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

o Referencing: Reference the spectrum. While external references can be used, it is common
to reference indirectly using the spectrometer's lock frequency (deuterium signal) based on a
known standard like trifluorotoluene.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations.

Key vibrational modes for N-alkylated fluoroanilines include:

¢ N-H Stretch: A sharp band around 3350-3450 cm~1 for secondary amines (-NHR). This band
is absent in tertiary amines (-NR2).

e C-H Stretch (Aromatic): Typically found just above 3000 cm~1.

e C-H Stretch (Aliphatic): Found just below 3000 cm~1 (e.g., 2850-2960 cm™1).
e C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm~1 region.
e C-N Stretch: Appears in the 1250-1350 cm~1 region.

o C-F Stretch: A strong, characteristic absorption band in the 1100-1300 cm~1 region. The
exact position is sensitive to the aromatic environment.[14][15]
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Wavenumber (cm~?) Vibrational Mode Functional Group
3350 - 3450 N-H Stretch Secondary Amine
3010 - 3100 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (N-Alkyl)
1500 - 1620 C=C Stretch Aromatic Ring

1250 - 1350 C-N Stretch Aryl Amine

1100 - 1300 C-F Stretch Aryl Fluoride

Table 2: Characteristic Infrared Absorption Frequencies.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation
analysis, offers valuable structural information. High-Resolution Mass Spectrometry (HRMS)
can determine the elemental composition with high accuracy.

« lonization: Electrospray lonization (ESI) is most common for these compounds, typically
forming the protonated molecular ion [M+H]* in positive ion mode.

e Fragmentation: In tandem MS (MS/MS), the [M+H]"* ion is fragmented. Characteristic losses
include the alkyl group from the nitrogen, and cleavages of the aromatic ring. The presence
and position of the fluorine atom influence the fragmentation pathways.[17][18]
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Caption: Workflow for structural confirmation using Tandem Mass Spectrometry (MS/MS).

Part 3: X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of
the molecular structure in the solid state. It yields precise information on bond lengths, bond
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angles, and the three-dimensional arrangement of atoms. This technique is the gold standard
for absolute structure confirmation.

The data obtained can reveal:
» Conformation: The preferred orientation of the N-alkyl group relative to the fluoroaniline ring.

 Intermolecular Interactions: The presence of hydrogen bonding (e.g., N-H---F) or Tt-1t
stacking interactions in the crystal lattice, which are crucial for understanding the properties
of materials.[19]

Parameter Information Provided

Unit Cell Dimensions The size and shape of the repeating crystal unit.
Space Group The symmetry elements of the crystal.

Atomic Coordinates The precise 3D position of every atom.

Bond Lengths/Angles Definitive geometric parameters of the molecule.

] Describes the conformation of flexible parts
Torsion Angles )
(e.g., N-alkyl chain).

Table 3: Information Derived from X-Ray Crystallography.[20]

Part 4: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful
complementary tool to experimental analysis.[21][22] It allows for the prediction of molecular
properties and can aid in the interpretation of experimental data.

Applications in Structural Analysis:

o Geometry Optimization: Predicts the lowest energy conformation of the molecule, which can
be compared with crystallographic data.

» Spectra Prediction: Calculation of NMR chemical shifts and IR vibrational frequencies can
help assign complex experimental spectra.[9][16][23] Comparing experimental and
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calculated values provides a high level of confidence in the structural assignment.

» Electronic Properties: Calculation of Molecular Electrostatic Potential (MEP) maps can
predict sites of electrophilic and nucleophilic reactivity, offering insights into the molecule's
potential interactions.[22]

Integrated Structural Analysis
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Caption: An integrated approach combining multiple analytical techniques for definitive
structural elucidation.

Conclusion

The structural analysis of N-alkylated fluoroaniline derivatives requires a multi-faceted and
integrated approach. While synthesis provides the material, it is the synergistic application of
high-resolution spectroscopic techniques (NMR, IR, MS), the definitive power of X-ray
crystallography, and the predictive capabilities of computational modeling that enables a
complete and unambiguous structural assignment. This robust analytical workflow is essential
for advancing the development of these valuable compounds in medicinal chemistry and
materials science, ensuring that their structure-activity relationships are built on a foundation of
unimpeachable chemical identity.

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2023-n6xsl
https://www.benchchem.com/product/b1468025/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-n-alkylated-fluoroanilines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery:
Role, design and case studies. The Pharma Innovation Journal. [Link]

e O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine
Chemistry. [Link]

e Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World. [Link]

e Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2021).
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

e Vora, R. A., & Gupta, A. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline
Derivatives with Different Lateral Groups. Molecular Crystals and Liquid Crystals. [Link]

o Jiskra, J., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and
Electrospray lonization—Mass Spectrometry Signal-Enhancing Cationic lon-Interaction
Reagents. Analytical Chemistry. [Link]

o Royal Society of Chemistry. (2021). Supplementary Information Biorenewable carbon-
supported Ru catalyst for N-Alkylation of Amines with Alcohols and Selective Hydro. Royal
Society of Chemistry. [Link]

e Jager, C. M, et al. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise
from a Change of Conformational Dynamics. The Journal of Physical Chemistry Letters.
[Link]

o Gramstad, T. (1963). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides.
Acta Chemica Scandinavica. [Link]

o Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of
Fluorine Chemistry. [Link]

o Google Patents. (2022). Preparation method of N-alkyl-2-fluoroaniline.

e PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-15-689.pdf
https://www.tandfonline.com/doi/full/10.1080/07391102.2007.10507195
https://www.chemistryworld.com/features/putting-the-f-in-pharma/4018818.article
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258
https://www.tandfonline.com/doi/abs/10.1080/15421406.2012.693240
https://pubs.acs.org/doi/10.1021/acs.analchem.0c01205
https://www.rsc.org/suppdata/d1/cy/d1cy00721a/d1cy00721a1.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442436/
https://www.scispace.com/paper/the-preparation-and-infrared-spectra-of-o--m--and-p-fluoroanilides--1963-t-gramstad-10.3891_acta.chem.scand.17-1771
https://www.academia.edu/38903332/4_Fluoroanilines_synthesis_and_decomposition
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Beena, V., et al. (2020). Synthesis, characterization, molecular docking and anticancer
studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.
Journal of Biomolecular Structure and Dynamics. [Link]

Aziz, M., et al. (2021). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
Academia.edu. [Link]

Jones, K., et al. (2025, August 9). An Improved Analytical Method, Based on HPLC with
Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
ResearchGate. [Link]

Hollingworth, C., & Gouverneur, V. (2021). Fluorinated n-heterocycles as conformationally
diverse bioactives for drug discovery. Chemical Science. [Link]

OUCI. (n.d.). Theoretical Investigation of the Molecular Properties of the Fluoroaniline and
Fluoroanisole Isomers. OUCI. [Link]

TSI Journals. (2018, January). FTIR, FT-Raman, SERS and Computational Studies of the
Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]

Zheng, Z., et al. (2020, March 26). Synthesis of Fluorinated Amide Derivatives via a Radical
N-Perfluoroalkylation—Defluorination Pathway. ResearchGate. [Link]

ResearchGate. (n.d.). X-ray crystallographic details of studied compounds. ResearchGate.
[Link]

ResearchGate. (2025, December 2). Quantum Chemical Calculations of the Spectroscopic
Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline.
ResearchGate. [Link]

Ha, S.-T., et al. (2014, November 6). Mesomorphic Properties and X-Ray Diffraction Studies
of 4-Alkanoyloxybenzylidene-4'-fluoroaniline. Asian Journal of Chemistry. [Link]

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines.
Biophysical Journal. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.tandfonline.com/doi/full/10.1080/07391102.2020.1852116
https://www.academia.edu/49033166/Theoretical_structural_analysis_of_3_CHLORO_4_FLUORO_ANILINE
https://www.researchgate.net/publication/15509747_An_Improved_Analytical_Method_Based_on_HPLC_with_Electrochemical_Detection_for_Monitoring_Exposure_to_3-Chloro-4-fluoroaniline
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02693k
https://www.ouci.org/paper/theoretical-investigation-of-the-molecular-properties-of-the-fluoroaniline-and-fluoroanisole-isomers-10.26476_ouci.1293397
https://www.tsijournals.com/articles/ftir-ftraman-sers-and-computational-studies-of-the-vibrational-spectra-molecular-geometries-and-other-properties.pdf
https://www.researchgate.net/publication/340209268_Synthesis_of_Fluorinated_Amide_Derivatives_via_a_Radical_N-Perfluoroalkylation-Defluorination_Pathway
https://www.researchgate.net/figure/X-ray-crystallographic-details-of-studied-compounds_tbl1_235402072
https://www.researchgate.net/publication/356064565_Quantum_Chemical_Calculations_of_the_Spectroscopic_Properties_and_Nonlinear_Optical_Activity_of_26-Dibromo-3-Chloro-4-Fluoroaniline
https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=26_18_23
https://pubmed.ncbi.nlm.nih.gov/2720073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Beena, V., et al. (2020). Synthesis, characterization, molecular docking and anticancer
studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.
PubMed. [Link]

ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-
lodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]

Oxford Instruments. (n.d.). Fluorine Spectroscopy. Oxford Instruments. [Link]

van Leeuwen, S. P.,, & de Boer, J. (2006). Environmental analysis of fluorinated alkyl
substances by liquid chromatography-(tandem) mass spectrometry: a review. Journal of
Chromatography A. [Link]

ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide
cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
ResearchGate. [Link]

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

Nowak, M. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in
complex mixtures of fluorinated compounds. Nature Communications. [Link]

Zieba, A., et al. (2025, August 6). Differentiation of fluoronitroaniline isomers by negative-ion
electrospray mass spectrometry. ResearchGate. [Link]

Schulz, M., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-
Based Formulation. Polymers. [Link]

PubMed. (2026, January 26). Design, Synthesis, and Pharmacokinetic Profiling of
Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic
Brain Exposure. PubMed. [Link]

Sagi, D., et al. (n.d.). N-Fluoroalkylated Morpholinos — a New Class of Nucleoside
Analogues. Chemistry — A European Journal. [Link]

Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of
macromolecules. Memtein. [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33314966/
https://chemrxiv.org/engage/chemrxiv/article-details/64761005d9223615e428c89b
https://nmr.oxinst.com/fluorine-spectroscopy
https://pubmed.ncbi.nlm.nih.gov/16839559/
https://www.researchgate.net/publication/222237588_Mass_spectrometry_of_analytical_derivatives_1_Cyanide_cations_in_the_spectra_of_N-alkyl-N-perfluoroacyl-alpha-amino_acids_and_their_methyl_esters
https://chem.ucsb.edu/~gerig/fluorinenmr.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8208758/
https://www.researchgate.net/publication/230188755_Differentiation_of_fluoronitroaniline_isomers_by_negative-ion_electrospray_mass_spectrometry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432095/
https://pubmed.ncbi.nlm.nih.gov/41586631/
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201802951
https://www.memtein.com/advances-in-x-ray-crystallography-methods-to-study-structural-dynamics-of-macromolecules/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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